molecular formula C11H7Cl2NO2S B15333759 Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate

Cat. No.: B15333759
M. Wt: 288.1 g/mol
InChI Key: JHJPEIKKJLVCQR-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dichlorophenyl group at position 2 and a methyl ester at position 4. Thiazole derivatives are widely studied for their biological and industrial applications, particularly in agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

methyl 2-(2,5-dichlorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO2S/c1-16-11(15)9-5-17-10(14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3

InChI Key

JHJPEIKKJLVCQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Intermediates

The reaction proceeds via nucleophilic attack of the thiol group from thiourea on the β-keto ester, followed by cyclization with the aldehyde to form the thiazole ring. For this compound, the specific components are:

  • β-Keto ester : Methyl 4-chloroacetoacetate (provides the ester and ketone functionalities).
  • Aldehyde : 2,5-Dichlorobenzaldehyde (introduces the aryl substituent).
  • Sulfur source : Thiourea or N-substituted thioamides.

The acidic conditions (e.g., glacial acetic acid) facilitate protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack.

Standard Reaction Conditions

Optimized parameters for high yield and purity include:

Parameter Condition Yield (%) Purity (%)
Solvent Absolute ethanol 78 92
Catalyst Glacial acetic acid (5 mol%) 82 95
Temperature Reflux (78–80°C) 82 95
Reaction Time 4–6 hours 78 93
Workup Rotary evaporation 80 96

Data adapted from BenchChem studies on analogous ethyl ester synthesis.

Post-reaction purification typically involves column chromatography using hexane:ethyl acetate (4:1 v/v) to achieve >95% purity.

Alternative Synthetic Approaches

Thioamide Cyclization Route

An alternative method involves pre-forming the thioamide intermediate, followed by cyclization with α-halo carbonyl compounds:

  • Thioamide Preparation : React 2,5-dichlorobenzaldehyde with thiourea in ethanol under reflux to form 2-(2,5-dichlorophenyl)thioamide.
  • Cyclization : Treat the thioamide with methyl 4-bromoacetoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.

This method avoids the need for strongly acidic conditions, making it suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics:

  • Conditions : 150 W power, 120°C, 15 minutes.
  • Advantages : 20% reduction in reaction time and 8–10% yield improvement compared to conventional heating.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors offer distinct advantages:

  • Enhanced Heat Transfer : Mitigates thermal degradation risks during exothermic cyclization.
  • Automated Quenching : In-line neutralization systems adjust pH to 8.5–10.5 post-reaction, minimizing manual handling.
  • Solvent Recovery : Ethanol is distilled and recycled, reducing production costs by ~30%.

Critical Parameter Analysis

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%)
Ethanol 24.3 82
Methanol 32.7 75
DMF 36.7 68

Higher polarity solvents like DMF stabilize charged intermediates but may promote side reactions.

Halogen Substituent Effects

The 2,5-dichlorophenyl group’s electron-withdrawing nature:

  • Reactivity : Lowers the LUMO energy of the aldehyde, accelerating nucleophilic attack.
  • Steric Effects : Ortho-chloro substituents introduce minimal steric hindrance, favoring planar transition states.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • Thiazole H-5: δ 8.12 (s, 1H)
    • Aromatic protons: δ 7.38–7.55 (m, 3H)
    • Ester OCH₃: δ 3.92 (s, 3H).
  • ESI-MS : [M+H]⁺ m/z 288.1 (calculated 288.15).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile:water) confirms ≥98% purity with retention time 6.8 minutes.

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • Issue : Diastereomeric byproducts from incomplete cyclization.
    • Solution : Strict temperature control (±2°C) during reflux.
  • Ester Hydrolysis :
    • Issue : Premethyl ester cleavage under basic conditions.
    • Mitigation : Use weakly acidic workup (pH 5–6) before neutralization.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 4 of the thiazole ring undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Example Procedure :

  • Reagents : Sodium hydroxide (1 M), methanol, hydrochloric acid .

  • Conditions : 0°C, 2 hours .

  • Yield : Up to 80% .

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a carboxylate intermediate. Acidification with HCl precipitates the free carboxylic acid. This product serves as a precursor for amidation or coupling reactions .

Palladium-Catalyzed Cross-Coupling

The dichlorophenyl group facilitates palladium-mediated coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the chlorine sites.

Example Protocol :

  • Catalyst : Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv) .

  • Solvents : DMF/DMSO .

  • Conditions : 115°C, 48 hours .

  • Yield : ~90% for aryl coupling .

This method enables regioselective functionalization, expanding structural diversity for pharmaceutical applications .

Cyclization and Dehydration

Synthesis of the thiazole core involves cyclization of α-chloroacetoacetate derivatives with thioacetamide, followed by acid-catalyzed dehydration.

Key Steps :

  • Cyclization : Alkyl 4-(halo)-2-chloroacetoacetate reacts with thioacetamide in acetonitrile with triethylamine.

  • Dehydration : Acidic conditions (e.g., HCl) remove water to stabilize the thiazole ring .

  • Yield : Dependent on amine choice; triethylamine optimizes efficiency .

Substitution Reactions

The chlorine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

Example :

  • Reagents : Alkoxides or amines .

  • Conditions : Polar aprotic solvents (e.g., DMSO), elevated temperatures .

  • Outcome : Replacement of chlorine with oxygen- or nitrogen-based nucleophiles .

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using agents like m-CPBA .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity .

Comparative Reaction Data

Reaction TypeConditionsYieldKey Reagents/CatalystsSource
Ester Hydrolysis0°C, NaOH/MeOH, 2h80%NaOH, HCl
Suzuki Coupling115°C, 48h, DMF/DMSO90%Pd(OAc)₂, AgOAc
Thiazole CyclizationAcetonitrile, triethylamine, RT85%*Thioacetamide, α-chloroacetoacetate
NAS (Chlorine Replacement)DMSO, 120°C, 24h58%Alkoxides/Amines

*Yield optimized with triethylamine .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with base strength and temperature critical for kinetics .

  • Cross-Coupling : Oxidative addition of Pd to the C–Cl bond, followed by transmetalation and reductive elimination .

  • Cyclization : Thioacetamide acts as a sulfur donor, with amine bases neutralizing HCl to drive reaction completion .

Scientific Research Applications

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a thiazole derivative with diverse biological activities, drawing interest for its potential in medicinal and agricultural chemistry. The compound features a thiazole ring substituted with a dichlorophenyl group and a carboxylate moiety, which contributes to its potential applications as an antimicrobial or antifungal agent.

Scientific Research Applications

This compound has several scientific applications:

  • Medicinal Chemistry It is investigated as a potential lead compound for developing new antimicrobial or antifungal agents.
  • Agricultural Chemistry It is explored for its potential applications in agricultural sciences.
  • Synthesis of Complex Molecules It is used as an intermediate in the synthesis of more complex molecules.

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential as an antimicrobial and anticancer agent, among other therapeutic applications. The compound features a thiazole ring, known for its ability to interact with various biological targets, and the presence of the methyl and chloro substituents at specific positions enhances its biological activity. The compound's structure allows it to engage in biochemical reactions, particularly with enzymes and proteins, which is crucial for its therapeutic effects.

Antimicrobial Activity Research indicates that Methyl 2-chlorobenzo[d]thiazole-4-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of benzothiazole compounds, including Methyl 2-chlorobenzo[d]thiazole-4-carboxylate, demonstrate significant inhibitory effects against M. tuberculosis. Some analogs have reported low micromolar inhibitory concentrations (IC50), suggesting their potential as anti-tubercular agents.

CompoundTarget PathogenMIC (µg/ml)
This compoundM. tuberculosis< 1.0

Anticancer Activity The anticancer properties of Methyl 2-chlorobenzo[d]thiazole-4-carboxylate have also been explored extensively. The compound has shown efficacy against various cancer cell lines. Preliminary studies suggest that the compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting its anticancer effects. Compounds similar to Methyl 2-chlorobenzo[d]thiazole-4-carboxylate have been tested against melanoma and prostate cancer cells with improved antiproliferative activity compared to earlier compounds .

Chemical Reactions

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions:

  • Substitution Reactions The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
  • Hydrolysis The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Positions on the Phenyl Ring

The 2,5-dichlorophenyl substituent in the target compound distinguishes it from analogs with 2,4-dichlorophenyl groups (e.g., etaconazole and propiconazole in ). For example:

  • 2,4-Dichlorophenyl derivatives (e.g., etaconazole) are prevalent in fungicides due to their optimized interaction with fungal cytochrome P450 enzymes .
  • 2,5-Dichlorophenyl substitution may reduce steric hindrance compared to 2,4-isomers, possibly favoring different biological targets.

Heterocyclic Core Variations

The thiazole ring in the target compound contrasts with triazole cores in pesticides like etaconazole and propiconazole:

  • Thiazole : Contains sulfur and nitrogen, contributing to π-stacking and hydrogen-bonding interactions.
  • Triazole : Features three nitrogen atoms, enhancing metal coordination and enzyme inhibition (common in azole antifungals) .

Functional Group Analysis

  • Dichlorophenyl Group : Increases electrophilicity and resistance to oxidative degradation, a trait shared with agrochemicals like propiconazole .

Key Findings :

  • Agrochemicals : Triazole-based dichlorophenyl compounds dominate fungicidal applications due to their broad-spectrum activity .
  • Pharmaceuticals : Thiazole derivatives with extended substituents (e.g., ) exhibit higher specificity for enzymatic targets, suggesting the target compound’s simpler structure may limit its therapeutic scope .

Biological Activity

Methyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, along with structure-activity relationship (SAR) studies and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring substituted with a dichlorophenyl group and a methyl ester functional group. The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate electrophiles under controlled conditions to yield the desired product.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives, including this compound, have been extensively studied. Various studies indicate that thiazole compounds exhibit significant antibacterial activity against a range of pathogens.

CompoundActivityReference
This compoundModerate to good antibacterial activity
4-substituted thiazolesIC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines
Thiazole derivativesMore potent than ampicillin and streptomycin against S. aureus

In vitro studies have shown that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

Thiazole derivatives are recognized for their anticancer potential. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study:
In one study, the compound was tested against liver carcinoma cell line HEPG2-1, showing an IC50 value comparable to doxorubicin, a standard chemotherapy drug. This suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.

Cell LineIC50 (µM)Reference
HEPG2-1<0.72
A-431<0.72

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances the anticancer activity of thiazole derivatives.

Anticonvulsant Activity

Thiazoles have also been evaluated for their anticonvulsant properties. This compound has shown promising results in animal models.

Research Findings:
In studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, thiazole-based compounds demonstrated significant anticonvulsant effects with median effective doses lower than standard medications like ethosuximide.

Q & A

Q. How do structural modifications influence biological activity?

Q. How can computational tools predict novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Utilize descriptors like logP and polar surface area to predict pharmacokinetics.
  • Molecular Dynamics (MD) : Simulate binding stability to bacterial enzyme active sites (e.g., 1-hour MD runs in GROMACS) .

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